Daphnilongeranin A
Overview
Description
Daphnilongeranin A is a novel alkaloid isolated from the leaves and stems of Daphniphyllum longeracemosum, characterized as the first seco-10,17-longistylumphylline A type Daphniphyllum alkaloid. This compound, along with other new and known alkaloids, contributes to the chemical diversity of the Daphniphyllum species, which are known for their complex structures and potential biological activities .
Synthesis Analysis
The synthesis of Daphnilongeranin A has not been explicitly detailed in the provided papers. However, related compounds such as daphnilongeranin B have been synthesized using advanced organic synthesis techniques. For instance, the [7-5-5] all-carbon tricyclic core common to many calyciphylline A-type Daphniphyllum alkaloids, including daphnilongeranin B, was constructed using a key intramolecular Pauson-Khand reaction, followed by a base-mediated double-bond migration and a regio- and stereoselective radical late-stage allylic oxygenation . Another approach for the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B involved a gold(I) catalyzed Conia-ene reaction and two diastereoselective Michael addition reactions .
Molecular Structure Analysis
The molecular structure and stereochemistry of Daphnilongeranin A were determined using spectroscopic data and chemical methods. The compound's unique structure includes a seco-10,17-longistylumphylline A type skeleton, which is a novel addition to the Daphniphyllum alkaloid family .
Chemical Reactions Analysis
While the specific chemical reactions involving Daphnilongeranin A are not described in the provided papers, the synthesis of related Daphniphyllum alkaloids often involves complex reactions such as intramolecular cyclizations, Pauson-Khand reactions, and Michael additions, which are indicative of the intricate chemistry associated with these natural products .
Physical and Chemical Properties Analysis
The physical and chemical properties of Daphnilongeranin A are not directly reported in the provided papers. However, the isolation of this compound from natural sources suggests it possesses the stability necessary to be extracted and characterized. The structural complexity of Daphnilongeranin A and related alkaloids implies that they may exhibit a range of physical and chemical behaviors, which could be relevant to their biological activity and potential applications .
Scientific Research Applications
Synthesis and Structural Analysis
Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid, has been a subject of interest in synthetic organic chemistry. The first asymmetric total synthesis of its closely related compound, Daphnilongeranin B, has been achieved. This synthesis features key steps like intermolecular cycloaddition and late-stage aldol cyclization, which are pivotal in understanding the structural complexity of these alkaloids (Chen et al., 2018).
Further research into the structural characteristics of Daphnilongeranin A has led to the discovery of its unique seco-10,17-longistylumphylline A type structure. This discovery, based on spectroscopic data and chemical methods, advances the understanding of Daphniphyllum alkaloids' structural diversity (Yang et al., 2006).
Chemical Properties and Synthesis Challenges
- The synthesis of the 6,6,5,7-tetracyclic core of Daphnilongeranin B, a compound closely related to Daphnilongeranin A, demonstrates the chemical complexity and challenges in replicating these alkaloids' structures. Key methods like the gold(i) catalyzed Conia-ene reaction and diastereoselective Michael addition reactions were used, which are critical for understanding the synthesis pathways of these compounds (Xiong et al., 2014).
Potential Biological Applications
- While direct research on Daphnilongeranin A's biological applications is limited, closely related compounds have shown potential biological activity. For example, novel alkaloids from the same family have exhibited weak inhibition of platelet aggregation, suggesting potential medicinal applications (Li et al., 2007).
Safety And Hazards
Future Directions
The future directions for Daphnilongeranin A research could involve further exploration of its synthesis, mechanism of action, and potential applications. The development of synthetic strategies centered on the C4–N and C1–C8 bonds of calyciphylline A, which took full advantage of the suitable substrates, reactions, and pathways that are altered from their counterparts in the postulated biogenetic network, could be a promising direction .
properties
IUPAC Name |
methyl (1S,2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12-,13-,15-,18-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYCEKHYHLUROK-DCLOCNOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Daphnilongeranin A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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